molecular formula C8H9N3S B1517342 1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 1152708-82-1

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No. B1517342
CAS RN: 1152708-82-1
M. Wt: 179.24 g/mol
InChI Key: YQIZGHJLZPBECV-UHFFFAOYSA-N
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Description

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, or MTTP, is an organic compound with a wide range of applications in scientific research. It is a pyrazolamine derivative with a thiophene ring attached to the nitrogen atom. MTTP has been studied for its potential to act as a neuroprotective agent and its ability to modulate the activity of several enzymes.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The thiophene moiety, in particular, is a common feature in molecules with electronic properties, making it valuable for constructing conductive polymers .

Medicinal Chemistry

In medicinal chemistry, “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” is explored for its potential pharmacological properties. Pyrazole derivatives have been studied for their anticancer activities against various cancer cell lines, with some showing promising inhibitory effects on cell growth .

Agriculture

The compound’s derivatives could be used to develop new pesticides or herbicides. Its structural analogs have shown bioactivity against certain pests and plant diseases, which could lead to safer and more effective agricultural chemicals .

Material Science

In material science, thiophene derivatives are used to create novel materials with specific electronic and optical properties. They are particularly important in the field of organic electronics, where they are used to construct organic semiconductors, solar cells, and light-emitting diodes .

Environmental Science

“1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” and its derivatives can be utilized in environmental monitoring and remediation. For instance, they can be part of sensors that detect pollutants or toxic substances in water and soil .

Biochemistry

In biochemistry, the compound can be used to study protein interactions and enzyme kinetics. Its ability to bind with various biomolecules makes it a useful probe in understanding biological pathways and mechanisms .

Pharmacology

The compound’s role in pharmacology is significant due to its potential as a lead compound for drug development. Its structural framework is conducive to modifications that can enhance its interaction with biological targets, leading to new therapeutic agents .

Anti-biofilm Agents

Lastly, derivatives of “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” have been investigated as inhibitors of bacterial biofilm formation. This is a critical area of research in the fight against antibiotic-resistant infections, as biofilms are known to protect bacteria from conventional treatments .

properties

IUPAC Name

2-methyl-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIZGHJLZPBECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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